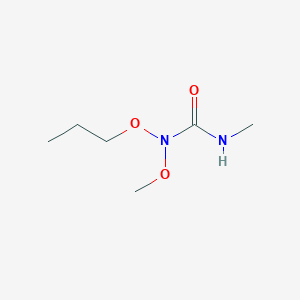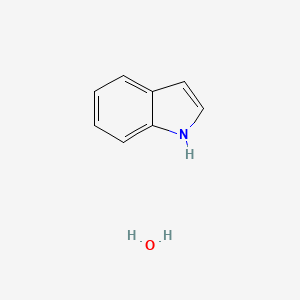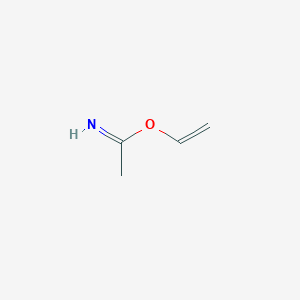
Ethenyl ethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl ethanimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is a derivative of ethanimidic acid and is commonly used in various chemical reactions and industrial applications. This compound is characterized by its ethereal-winey and vinegar-like attributes, making it a notable component in the flavor profiles of certain fermented products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethenyl ethanimidate can be synthesized through the reaction of ethyl acetate with ammonia or amines under controlled conditions. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NH}_3 \rightarrow \text{CH}_3\text{C(=NH)OC}_2\text{H}_5 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Ethenyl ethanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ethanimidic acid or other oxidized derivatives.
Reduction: Formation of ethylamine or other reduced compounds.
Substitution: Formation of substituted ethanimidates or other derivatives.
Aplicaciones Científicas De Investigación
Ethenyl ethanimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethenyl ethanimidate involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing various biological processes .
Comparación Con Compuestos Similares
Ethyl acetimidate: Similar in structure but differs in its reactivity and applications.
Ethyl ethanimidate hydrochloride: A hydrochloride salt form with distinct properties and uses.
Uniqueness: Ethenyl ethanimidate is unique due to its specific reactivity profile and its role in flavor and fragrance production. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
398136-05-5 |
|---|---|
Fórmula molecular |
C4H7NO |
Peso molecular |
85.10 g/mol |
Nombre IUPAC |
ethenyl ethanimidate |
InChI |
InChI=1S/C4H7NO/c1-3-6-4(2)5/h3,5H,1H2,2H3 |
Clave InChI |
BXBSDLUEXWPFHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
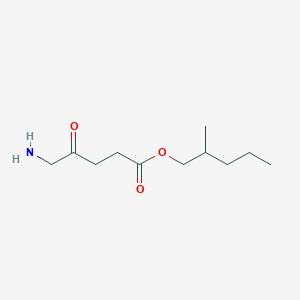
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
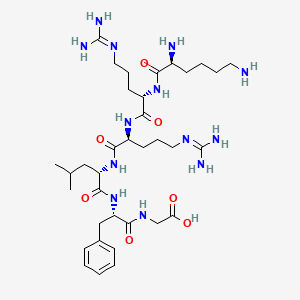

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
